molecular formula C23H18I2N4O2S B15040522 2-[(1-Benzyl-1H-benzimidazol-2-YL)sulfanyl]-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide

2-[(1-Benzyl-1H-benzimidazol-2-YL)sulfanyl]-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide

Cat. No.: B15040522
M. Wt: 668.3 g/mol
InChI Key: DGDQNQYEVKGMFR-RPPGKUMJSA-N
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Description

2-[(1-Benzyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide is a complex organic compound that features a benzimidazole core, a sulfanyl group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Benzyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and ethanol, with reactions carried out at reflux temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as batch processing and the use of automated reactors, would apply.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Benzyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The benzimidazole core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the hydrazide moiety would yield amines.

Scientific Research Applications

2-[(1-Benzyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal complexes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of 2-[(1-Benzyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole core can interact with nucleic acids or proteins, while the hydrazide moiety can form covalent bonds with biological molecules. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-Benzyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide
  • 2-[(1-Benzyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide
  • 2-[(1-Benzyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide

Uniqueness

What sets 2-[(1-Benzyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide apart from similar compounds is the presence of the diiodophenyl group, which can enhance its biological activity and binding affinity to molecular targets. This makes it a promising candidate for further research and development .

Properties

Molecular Formula

C23H18I2N4O2S

Molecular Weight

668.3 g/mol

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H18I2N4O2S/c24-17-10-16(22(31)18(25)11-17)12-26-28-21(30)14-32-23-27-19-8-4-5-9-20(19)29(23)13-15-6-2-1-3-7-15/h1-12,31H,13-14H2,(H,28,30)/b26-12+

InChI Key

DGDQNQYEVKGMFR-RPPGKUMJSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=C(C(=CC(=C4)I)I)O

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=C(C(=CC(=C4)I)I)O

Origin of Product

United States

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